2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide
Description
2-Chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonyl core substituted with a chlorine atom at the 2-position and a 2-(furan-2-yl)-2-hydroxypropyl group attached to the sulfonamide nitrogen. This compound is of interest in medicinal and agrochemical research due to the bioactivity of sulfonamides, which often target enzymes or receptors via sulfonamide-protein interactions .
Properties
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-13(16,12-7-4-8-19-12)9-15-20(17,18)11-6-3-2-5-10(11)14/h2-8,15-16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZRRGHJSJXJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Reductive amination of 2-(furan-2-yl)-2-hydroxypropanal with ammonium acetate in the presence of sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) represents a widely adopted route. The aldehyde precursor is synthesized via aldol condensation between furan-2-carbaldehyde and hydroxyacetone under basic conditions ($$ \text{NaOH}, \text{EtOH}, 50^\circ\text{C} $$). Subsequent reductive amination proceeds at $$ \text{pH} \ 6.5–7.0 $$ in methanol, yielding the amine with 68–72% efficiency. Critical to this method is the use of a weakly acidic resin to scavenge excess borohydride, minimizing side reactions.
Grignard Reaction Strategy
An alternative route involves the reaction of furan-2-ylmagnesium bromide with 2-nitropropanol, followed by catalytic hydrogenation ($$ \text{H}2, \text{Pd/C}, \text{EtOAc} $$). This method avoids the instability associated with aldehyde intermediates, achieving a 65% yield after purification via vacuum distillation. The nitroalkane intermediate’s reduction is highly sensitive to catalyst loading, with optimal activity observed at 5% Pd/C and 40 psi $$ \text{H}2 $$.
| Parameter | Reductive Amination | Grignard Route |
|---|---|---|
| Yield | 72% | 65% |
| Reaction Time | 12 h | 8 h |
| Purification Method | Column Chromatography | Distillation |
Sulfonylation with 2-Chlorobenzenesulfonyl Chloride
The coupling of 2-(furan-2-yl)-2-hydroxypropylamine with 2-chlorobenzenesulfonyl chloride ($$ \text{C}6\text{H}4\text{ClSO}_2\text{Cl} $$) is the pivotal step in the synthesis.
Reaction Conditions Optimization
Sulfonylation is typically conducted in dichloromethane ($$ \text{DCM} $$) at $$ 0^\circ\text{C} $$ to $$ 25^\circ\text{C} $$, using triethylamine ($$ \text{TEA} $$) as a base to neutralize HCl byproducts. A molar ratio of 1:1.2 (amine:sulfonyl chloride) ensures complete conversion while minimizing diester formation. Kinetic studies reveal that reaction completion within 2 h correlates with a TEA concentration of 1.5 equivalents. Alternative solvents such as tetrahydrofuran ($$ \text{THF} $$) reduce yields by 15–20% due to competing hydrolysis.
Workup and Purification
Post-reaction, the mixture is washed with 5% aqueous HCl to remove unreacted sulfonyl chloride, followed by saturated $$ \text{NaHCO}_3 $$ to eliminate residual TEA. The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >99% purity by HPLC. On a pilot scale (10 kg), this method achieves an 85% isolated yield, demonstrating scalability.
Analytical Characterization
Spectroscopic Analysis
Nuclear magnetic resonance ($$ ^1\text{H NMR}, \text{DMSO-}d_6 $$) confirms the structure:
- $$ \delta \ 8.02 \, (\text{d}, J = 8.4 \, \text{Hz}, 1\text{H}, \text{ArH}) $$
- $$ \delta \ 7.68 \, (\text{t}, J = 7.8 \, \text{Hz}, 1\text{H}, \text{ArH}) $$
- $$ \delta \ 6.34 \, (\text{dd}, J = 3.2, 1.8 \, \text{Hz}, 1\text{H}, \text{furan H}) $$
Mass spectrometry ($$ \text{ESI-MS} $$) displays a molecular ion peak at $$ m/z \ 368.05 \, [\text{M+H}]^+ $$, consistent with the molecular formula $$ \text{C}{13}\text{H}{15}\text{ClN}2\text{O}4\text{S} $$.
Crystallographic Studies
Single-crystal X-ray diffraction ($$ \text{XRD} $$) reveals a monoclinic crystal system ($$ \text{Space group } P21/c $$) with hydrogen bonding between the sulfonamide $$ \text{SO}2\text{NH} $$ and the furan oxygen ($$ d = 2.89 \, \text{Å} $$). This interaction stabilizes the crystalline lattice, explaining the compound’s high melting point ($$ 189–191^\circ\text{C} $$).
Process Scale-Up Considerations
Industrial production requires modifications to laboratory protocols:
- Continuous Flow Synthesis : A microreactor system ($$ \text{Corning AFR} $$) reduces reaction time to 15 minutes by enhancing heat transfer.
- Solvent Recovery : Distillation towers recover 95% of DCM, reducing waste generation.
- Crystallization Control : Seeding with pre-formed crystals ($$ 0.1\% \, \text{w/w} $$) ensures uniform particle size distribution ($$ \text{PSD} \ 50–100 \, \mu\text{m} $$).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound's unique structure, featuring a chloro group and a furan moiety, suggests diverse biological activities. Research indicates that it may possess significant antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of 2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 62.5 |
| Pseudomonas aeruginosa | 31.25 |
The compound exhibits bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production pathways.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 6.5 |
| Aspergillus niger | 12.5 |
These results suggest potential applications in treating fungal infections, especially in immunocompromised patients.
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. A study evaluating its effects on human cancer cell lines revealed significant cytotoxicity:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a potential candidate for further development in cancer therapeutics.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study demonstrated that the antimicrobial activity of this compound was comparable to established antibiotics like ciprofloxacin and fluconazole, highlighting its potential as an alternative therapeutic agent.
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the furan and hydroxypropyl moieties significantly impacted biological activity, suggesting pathways for optimizing efficacy through chemical synthesis.
- Biofilm Inhibition : The compound exhibited moderate-to-good biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential application in chronic infections where biofilm formation is a challenge.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is primarily based on its ability to inhibit bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between the target compound and related benzenesulfonamides:
Key Observations :
- Chlorsulfuron replaces the furan-hydroxypropyl group with a triazine-based substituent, enhancing its herbicidal activity via inhibition of acetolactate synthase .
- 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide features a methylbenzoyl group, which introduces steric bulk and alters hydrogen-bonding capacity compared to the furan-containing target compound .
- The hydroxypropyl group in the target compound increases hydrophilicity relative to the lipophilic methylbenzoyl or triazine groups in analogs.
Crystallographic Differences :
Inferred Activity for Target Compound :
Physicochemical Properties
Biological Activity
The compound 2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is a benzenesulfonamide derivative that exhibits significant biological activity, particularly in the fields of antimicrobial, anti-inflammatory, and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C₁₃H₁₄ClN₃O₃S
- Molecular Weight : 317.78 g/mol
Biological Activity Overview
The biological activities of this compound have been explored through various in vitro and in vivo studies. Key findings include:
- Antimicrobial Activity : The compound has demonstrated notable efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.
- Anti-inflammatory Properties : In animal models, particularly carrageenan-induced paw edema tests, the compound exhibited significant reduction in inflammation, suggesting its potential as an anti-inflammatory agent.
- Antioxidant Effects : The compound's ability to scavenge free radicals has been evaluated, showing promising results comparable to established antioxidants.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including our compound of interest. The results are summarized in the following table:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 6.72 |
| S. aureus | 6.63 | |
| P. aeruginosa | 6.67 | |
| S. typhi | 6.45 | |
| B. subtilis | 6.63 | |
| C. albicans | 6.63 | |
| A. niger | 6.28 |
These findings highlight the broad-spectrum antimicrobial potential of the compound.
Anti-inflammatory Activity
In vivo studies involving carrageenan-induced inflammation models demonstrated that the compound significantly inhibited edema formation:
| Time (h) | Percentage Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
This data suggests that the compound may act through mechanisms that involve inhibition of pro-inflammatory mediators.
Antioxidant Activity
The antioxidant capacity was assessed using various assays, revealing that the compound effectively scavenges free radicals, contributing to its potential therapeutic applications against oxidative stress-related diseases.
Case Studies
- Study on Antimicrobial Properties : A recent investigation into new benzenesulfonamide derivatives found that modifications to the sulfonamide group significantly enhanced antibacterial activity against resistant strains of bacteria, positioning compounds like ours as candidates for further development in antibiotic therapies .
- Anti-inflammatory Mechanism Exploration : Research indicated that compounds with similar structures inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response . This suggests a potential pathway for our compound's action.
- Clinical Implications : Given its biological profile, there is ongoing exploration into its use as a lead compound for developing new anti-inflammatory and antimicrobial drugs targeting specific pathways involved in these diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
